3-Butyn-2-one, 4-(4-bromophenyl)-
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Overview
Description
4-(4-Bromophenyl)but-3-yn-2-one is an organic compound with the molecular formula C10H7BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butynone chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)but-3-yn-2-one typically involves the reaction of 4-bromobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 4-(4-bromophenyl)but-3-yn-2-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves stringent control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 4-(4-bromophenyl)but-3-yn-2-one carboxylic acid.
Reduction: Formation of 4-(4-bromophenyl)but-3-en-2-one or 4-(4-bromophenyl)butan-2-one.
Substitution: Formation of 4-(4-aminophenyl)but-3-yn-2-one or 4-(4-thiophenyl)but-3-yn-2-one.
Scientific Research Applications
4-(4-Bromophenyl)but-3-yn-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)but-3-yn-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the triple bond play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects or biochemical interactions .
Comparison with Similar Compounds
4-(4-Bromophenyl)but-3-en-2-one: Similar structure but with a double bond instead of a triple bond.
4-(4-Fluorophenyl)but-3-yn-2-one: Similar structure with a fluorine atom instead of bromine.
4-(4-Methylphenyl)but-3-yn-2-one: Similar structure with a methyl group instead of bromine.
Uniqueness: 4-(4-Bromophenyl)but-3-yn-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity.
Properties
CAS No. |
81532-79-8 |
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Molecular Formula |
C10H7BrO |
Molecular Weight |
223.07 g/mol |
IUPAC Name |
4-(4-bromophenyl)but-3-yn-2-one |
InChI |
InChI=1S/C10H7BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,1H3 |
InChI Key |
SMUMNPHLODYHBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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